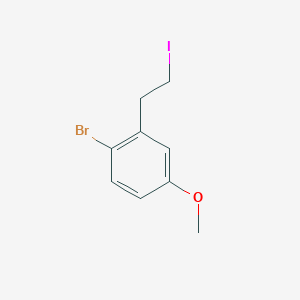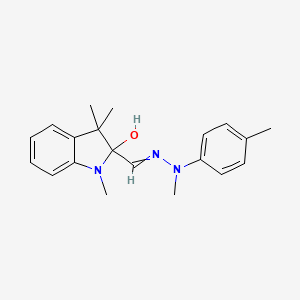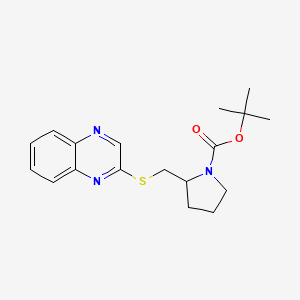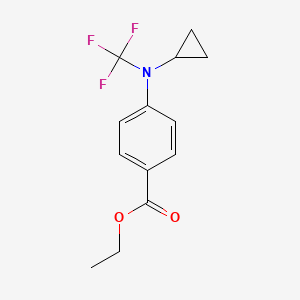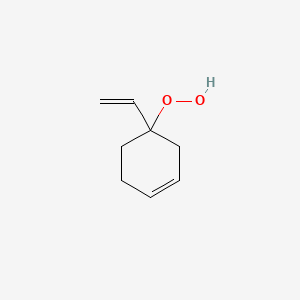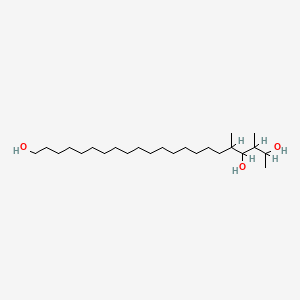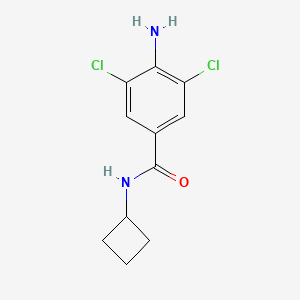
Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- is an organic compound with the molecular formula C11H12Cl2N2O It is a derivative of benzamide, characterized by the presence of amino, cyclobutyl, and dichloro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclobutylation: The amino group is then reacted with cyclobutyl halides under basic conditions to introduce the cyclobutyl group.
Chlorination: Finally, the compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 3 and 5 positions.
Industrial Production Methods: Industrial production of Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or sodium alkoxides in polar solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Benzamide, 4-amino-3,5-dichloro-: Lacks the cyclobutyl group, which may affect its biological activity and chemical properties.
Benzamide, 4-amino-N-cyclobutyl-2,6-dichloro-: Differently positioned chlorine atoms, which can influence its reactivity and interactions with molecular targets.
Benzamide, 4-amino-N-cyclobutyl-3,5-difluoro-: Fluorine atoms instead of chlorine, potentially altering its chemical stability and biological activity.
Uniqueness: Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- is unique due to the specific combination of amino, cyclobutyl, and dichloro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63887-22-9 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O |
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
4-amino-3,5-dichloro-N-cyclobutylbenzamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-4-6(5-9(13)10(8)14)11(16)15-7-2-1-3-7/h4-5,7H,1-3,14H2,(H,15,16) |
Clave InChI |
GBPFYZSRYXJENE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


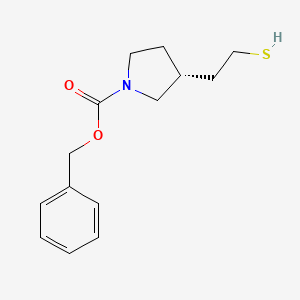
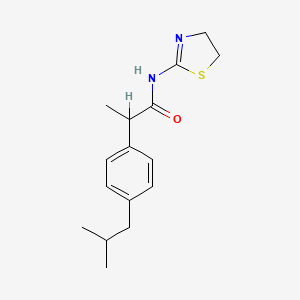

![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)

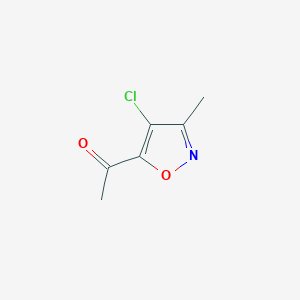
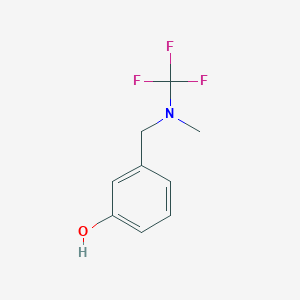
![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
